molecular formula C22H22ClNO3 B11387140 2-(2-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

2-(2-chlorophenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11387140
M. Wt: 383.9 g/mol
InChI Key: OODVNYSHXJZLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, an ethylphenyl group, and a furan group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps One common method starts with the preparation of 2-chlorophenol, which is then reacted with chloroacetic acid to form 2-chlorophenoxyacetic acid

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]acetamide
  • 2-(2-Chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide
  • 2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]acetamide

Uniqueness

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of the furan ring, which can engage in specific interactions not possible with other similar compounds. This structural feature can impart distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-2-17-9-11-18(12-10-17)14-24(15-19-6-5-13-26-19)22(25)16-27-21-8-4-3-7-20(21)23/h3-13H,2,14-16H2,1H3

InChI Key

OODVNYSHXJZLRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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